3-(3-Fluorophenyl)phenethyl alcohol
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Overview
Description
3-(3-Fluorophenyl)phenethyl alcohol is a fluorinated β-phenethyl alcohol. It is a clear, colorless liquid with the molecular formula C8H9FO and a molecular weight of 140.15 g/mol . This compound is known for its unique chemical properties due to the presence of a fluorine atom on the phenyl ring, which can influence its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)phenethyl alcohol can be achieved through several methods. One common approach is the regioselective hydroboration of fluoro-substituted styrenes, followed by oxidation . This method involves the addition of borane to the double bond of the styrene derivative, followed by oxidation to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Fluorophenyl)acetaldehyde or 3-(3-Fluorophenyl)acetic acid.
Reduction: Formation of 3-(3-Fluorophenyl)ethane.
Substitution: Formation of various substituted phenethyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluorophenyl)phenethyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated compounds and their biological interactions.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)phenethyl alcohol involves its interactions with various molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, influencing its biological activity. The pathways involved may include metabolic processes where the compound is oxidized or reduced, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenethyl alcohol
- 4-Fluorophenethyl alcohol
- 2-Fluorophenethyl alcohol
Comparison
3-(3-Fluorophenyl)phenethyl alcohol is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence its chemical reactivity and biological interactions compared to other fluorinated phenethyl alcohols. For example, the 3-fluoro derivative may exhibit different steric and electronic effects compared to the 2-fluoro or 4-fluoro derivatives, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10,16H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKJMVEPWSTOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374653 |
Source
|
Record name | 3-(3-Fluorophenyl)phenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840522-20-5 |
Source
|
Record name | 3′-Fluoro[1,1′-biphenyl]-3-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=840522-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)phenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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